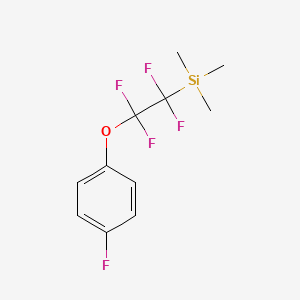

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane, also known as F4-TMS, is a chemical compound that has been widely used in the scientific research field due to its unique properties. This compound is a silane-based reagent that is used in a variety of chemical reactions, including cross-coupling reactions, nucleophilic substitution reactions, and palladium-catalyzed coupling reactions.

Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Kinetics

(2-Fluorophenyl)trimethylsilane and its derivatives are used to study the kinetics and mechanisms of various chemical reactions. For instance, their reactions with sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide under hydrogen/metal interconversion (metalation) are significantly influenced by the bulky silyl substituent. This influence affects the reactivity of these compounds in organic synthesis and is important for understanding the stereochemical outcomes of reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).

2. Organosilicon Chemistry

In organosilicon chemistry, trifluoro(1,1,2,2-tetrafluoroethyl)silane and related compounds are studied for their thermal reactions with various silicon-based compounds. These studies provide insights into the formation of fluorotrimethylsilane and other by-products, contributing to a better understanding of the synthesis and decomposition of organosilicon compounds, which have widespread applications in materials science and electronics (Haszeldine, Tipping, & Watts, 1975).

3. Nucleophilic Aromatic Substitution

The nucleophilic substitution of fluorine in aromatic compounds with n-aminoalkyl trialkoxysilanes is a significant application. This process is utilized in the fabrication of chromophoric sol-gel materials. Such materials have potential applications in various fields, including sensor technology and advanced materials science (Seifert, Spange, Müller, Hesse, & Jäger, 2003).

4. Electrophilic Fluorination

In the field of fluorine chemistry, fluorophenyltrimethylsilanes undergo electrophilic fluorination, leading to products like 1,4-difluorobenzene and 2,5-difluorophenyltrimethylsilane. Understanding these reactions is crucial for developing new methods for regioselective fluorination, a key process in pharmaceutical and agrochemical synthesis (Stuart, Coe, & Moody, 1998).

Eigenschaften

IUPAC Name |

trimethyl-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F5OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXFYHHIGZLZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F5OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one](/img/structure/B2853191.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

![(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B2853200.png)

![3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid hydrochloride](/img/structure/B2853201.png)

![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2853202.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2853203.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853204.png)